4-Iodo-1-phenylsulfonyl-1H-pyrazole
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Overview
Description
4-Iodo-1-phenylsulfonyl-1H-pyrazole is an organic compound that belongs to the class of aryl iodides It is characterized by the presence of an iodine atom attached to a pyrazole ring, which is further substituted with a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-1-phenylsulfonyl-1H-pyrazole typically involves the iodination of 1-phenylsulfonyl-1H-pyrazole. One common method includes the use of iodine and ammonium hydroxide to achieve the iodination reaction . Another approach involves the use of indium-mediated synthesis, which has been employed in the preparation of heterobiaryls .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-1-phenylsulfonyl-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as Suzuki–Miyaura coupling.
Oxidation and Reduction: The phenylsulfonyl group can participate in oxidation-reduction reactions, although specific examples for this compound are less documented.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: This reaction typically involves palladium catalysts and boron reagents under mild conditions.
Iodination: Iodine and ammonium hydroxide are commonly used for introducing the iodine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield various biaryl compounds, while iodination results in the formation of this compound itself .
Scientific Research Applications
4-Iodo-1-phenylsulfonyl-1H-pyrazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Iodo-1-phenylsulfonyl-1H-pyrazole is not well-documented. similar compounds often interact with specific molecular targets through their functional groups. For instance, the iodine atom can participate in halogen bonding, while the phenylsulfonyl group can engage in various non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
4-Iodopyrazole: A simpler analog without the phenylsulfonyl group.
1-Phenylsulfonyl-1H-pyrazole: Lacks the iodine atom, making it less reactive in certain substitution reactions.
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-iodopyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2O2S/c10-8-6-11-12(7-8)15(13,14)9-4-2-1-3-5-9/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKKTZOSTWOPHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C=N2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2O2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.14 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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